ベンゾフラン-7-カルバルデヒド

概要

説明

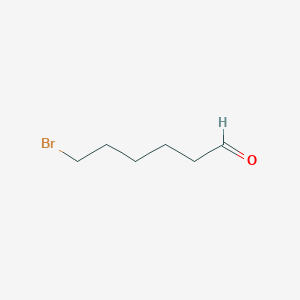

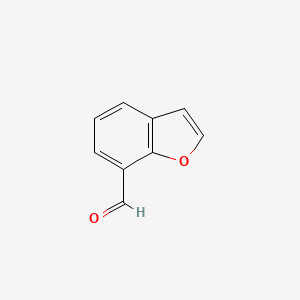

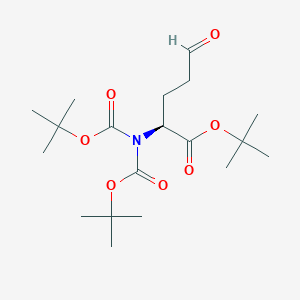

Benzofuran-7-carbaldehyde is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

The exact mass of the compound Benzofuran-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzofuran-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

ベンゾフラン誘導体は、顕著な抗腫瘍特性を示すことが明らかになっています。研究により、これらの化合物は癌細胞の増殖と増殖を阻害できることが示されています。 ベンゾフラン-7-カルバルデヒドは、新しい抗腫瘍剤の合成に利用でき、癌治療の新たな道を切り開く可能性があります .

抗菌アプリケーション

ベンゾフラン化合物の抗菌の可能性は、十分に文書化されています。 ベンゾフラン-7-カルバルデヒドは、特に薬剤耐性菌株との闘いにおいて、新しい抗菌薬の開発の前駆体として役立つ可能性があります .

抗酸化特性

ベンゾフラン誘導体は、抗酸化能力を持っていることが知られています。この特性は、酸化ストレス関連疾患の治療の開発に不可欠です。 ベンゾフラン-7-カルバルデヒドは、その抗酸化作用について調査され、細胞損傷に対する保護療法に貢献する可能性があります .

抗ウイルス用途

ベンゾフラン誘導体の抗ウイルス活性により、それらは抗ウイルス薬の処方に適しています。 特にベンゾフラン-7-カルバルデヒドは、ウイルスに対する有効性、特にC型肝炎などの疾患の治療における潜在的な役割について調査する必要があります .

薬物リード化合物

ベンゾフラン誘導体は、潜在的な天然薬物リード化合物と考えられています。 ベンゾフラン-7-カルバルデヒドは、その構造的多様性と生物活性プロファイルにより、薬物の合成における重要な中間体となる可能性があります .

複雑なベンゾフラン系の合成

化学合成の最近の進歩により、複雑なベンゾフラン環を構築する方法が明らかになりました。 ベンゾフラン-7-カルバルデヒドは、このような合成経路で使用され、調製が難しい多環式ベンゾフラン化合物の作成に貢献する可能性があります .

化学反応における量子トンネル効果

ベンゾフラン環を構築するための革新的なアプローチには、プロトンの量子トンネル効果が含まれます。 この方法は、ベンゾフラン-7-カルバルデヒドを含む可能性があり、複雑なベンゾフラン系への高収率で副反応が少ない経路を提供します .

天然物源と誘導体

ベンゾフラン化合物は自然界に広く存在し、さまざまな植物に含まれています。 ベンゾフラン-7-カルバルデヒドは、天然物源におけるその存在と、天然物誘導体の生合成におけるその役割について研究することができます .

Safety and Hazards

Benzofuran-7-carbaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .

将来の方向性

Benzofuran-7-carbaldehyde, like other benzofuran compounds, has attracted the attention of chemical and pharmaceutical researchers worldwide due to its strong biological activities and potential applications . Future research could focus on exploring its full therapeutic potential for the treatment of microbial diseases .

作用機序

Target of Action

Benzofuran-7-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the cellular structures or enzymes that are involved in these biological processes.

Mode of Action

Benzofuran compounds are known to interact with their targets in a way that inhibits the progression of diseases such as tumors, bacterial infections, oxidative stress, and viral infections .

Biochemical Pathways

Benzofuran-7-carbaldehyde, like other benzofuran compounds, is involved in various biosynthetic pathways. The skeletons of these compounds are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases . The aldehyde groups are formed by direct PKS releasing, reduction of benzoic acids, or oxidation of benzyl alcohols .

Result of Action

Given the biological activities of benzofuran compounds, it can be inferred that the compound may have effects at the molecular and cellular levels that contribute to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

生化学分析

Biochemical Properties

Benzofuran-7-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This interaction is crucial in managing conditions such as paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions. The compound’s ability to modulate these biochemical pathways highlights its potential therapeutic applications.

Cellular Effects

The effects of Benzofuran-7-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Benzofuran-7-carbaldehyde has been observed to inhibit the production of nitric oxide induced by lipopolysaccharides in RAW264.7 cells . This inhibition can lead to reduced inflammation and oxidative stress, showcasing the compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, Benzofuran-7-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit sodium ion influx in myocardial conduction fibers is a prime example of its molecular action . This inhibition is achieved through the binding of Benzofuran-7-carbaldehyde to sodium channels, thereby modulating their activity and affecting cardiac function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzofuran-7-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzofuran-7-carbaldehyde maintains its biological activity over extended periods, making it a stable compound for in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of Benzofuran-7-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, toxic or adverse effects may occur. For instance, excessive inhibition of sodium ion influx can lead to cardiac arrhythmias and other cardiovascular issues. Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing its adverse effects.

Metabolic Pathways

Benzofuran-7-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism involves oxidation and reduction reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of Benzofuran-7-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Benzofuran-7-carbaldehyde’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications This localization is essential for its interaction with target biomolecules and subsequent biological effects

特性

IUPAC Name |

1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPUSZZTRKTMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456072 | |

| Record name | Benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-14-5 | |

| Record name | 7-Benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde?

A1: The research article describes the isolation and structural elucidation of 1-oxo-(1H)-cyclopenta[b]benzofuran-7-carbaldehyde. [] The structure was determined using a combination of spectroscopic techniques, including mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. [] Unfortunately, the specific molecular formula and weight were not provided in the abstract, and further analysis of the full text would be required for this information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)